N-(4-nitro-2-naphthyl)acetamide
Description
N-(4-Nitro-2-naphthyl)acetamide is an aromatic acetamide derivative featuring a naphthalene ring system substituted with a nitro group at the 4-position and an acetamide moiety at the 2-position. Its structure enables participation in various reactions, such as reductions or nucleophilic substitutions, making it a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.223 |
IUPAC Name |
N-(4-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-10-6-9-4-2-3-5-11(9)12(7-10)14(16)17/h2-7H,1H3,(H,13,15) |
InChI Key |
YUEABKOBZGRXMB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Nitro Group Placement
- N-(4-Nitro-1-naphthyl)acetamide (): This isomer differs in the nitro group’s position (1-position vs. 4-position on the naphthalene ring). For instance, the 1-nitro isomer may exhibit stronger steric hindrance due to proximity to the acetamide group, impacting its interaction with biological targets .
N-(2-Naphthalen-2-yl-4-nitro-phenyl)acetamide ():
Here, the nitro group resides on a phenyl ring attached to the naphthyl system. The extended aromatic system increases molecular weight (C₁₈H₁₅N₂O₃) and may enhance π-π stacking interactions, relevant in materials science or drug design. Synthesis involves iron-mediated reduction, suggesting stability under reductive conditions .
Functional Group Variations
N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide ():
Replacing the nitro group with hydroxyl and methyl substituents increases polarity, improving aqueous solubility. The hydroxyl group enables hydrogen bonding, which could enhance binding to proteins or enzymes in biological systems. This compound is a candidate for pharmacokinetic optimization compared to nitro derivatives .- 2-(4-Chloro-2-methylphenoxy)-N-(2-naphthyl)acetamide (): Incorporation of a phenoxy group with chloro and methyl substituents introduces lipophilicity (ClogP ~3.5) and steric bulk. The chlorine atom’s electron-withdrawing effect may mimic the nitro group’s electronic impact but with differing metabolic stability. Such derivatives are explored in agrochemicals or antimicrobial agents .
Complex Heterocyclic Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ():
This compound replaces the naphthyl system with a benzothiazole ring and adds a trifluoromethyl group. The trifluoromethyl group enhances metabolic resistance and membrane permeability, making it suitable for central nervous system-targeted drugs. The benzothiazole core is associated with antitumor and anti-inflammatory activities .- Tetrahydrocarbazole-based Acetamides (): Derivatives like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide integrate a carbazole scaffold, known for DNA intercalation and kinase inhibition. The carbazole’s planar structure contrasts with the linear naphthyl system, influencing binding modes in therapeutic applications .
Halogenated Analogues
- N-(3-Chloro-4-fluorophenyl)acetamide ():
Halogen substituents (Cl, F) provide moderate electron-withdrawing effects compared to nitro groups. These compounds often exhibit improved stability against enzymatic degradation, making them prevalent in antimicrobial and antiparasitic drug development .
Data Table: Structural and Functional Comparison
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